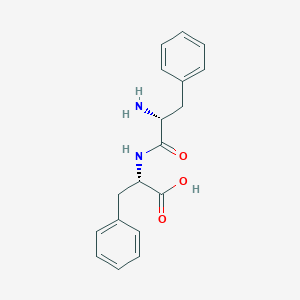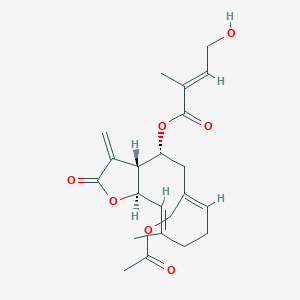
8beta-(4-Hydroxytigloyloxy)ovatifolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8beta-(4-Hydroxytigloyloxy)ovatifolin is a natural product derived from the herbs of Eupatorium glehni . It is classified as a sesquiterpenoid, a type of terpenoid that consists of three isoprene units. The compound has a molecular formula of C22H28O7 and a molecular weight of 404.45 g/mol . It is primarily used in scientific research related to life sciences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8beta-(4-Hydroxytigloyloxy)ovatifolin involves several steps, including the extraction of the compound from its natural source, Eupatorium glehni . The compound is typically isolated using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extraction process is followed by purification steps, which may include chromatography techniques to achieve high purity levels.
Industrial Production Methods: the compound can be produced in small quantities through the extraction and purification processes mentioned above .
Analyse Chemischer Reaktionen
Types of Reactions: 8beta-(4-Hydroxytigloyloxy)ovatifolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
8beta-(4-Hydroxytigloyloxy)ovatifolin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used to study the properties and reactions of sesquiterpenoids. In biology, the compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties. In medicine, it is explored for its potential therapeutic applications, although it is not yet approved for clinical use .
Wirkmechanismus
The mechanism of action of 8beta-(4-Hydroxytigloyloxy)ovatifolin involves its interaction with specific molecular targets and pathways in biological systems. The compound may exert its effects by modulating signaling pathways, inhibiting enzymes, or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
8beta-(4-Hydroxytigloyloxy)ovatifolin can be compared with other sesquiterpenoids, such as artemisinin and parthenolide. These compounds share similar structural features but differ in their biological activities and applications. For example, artemisinin is well-known for its antimalarial properties, while parthenolide is studied for its anti-inflammatory and anticancer activities. The uniqueness of this compound lies in its specific structure and potential biological activities .
List of Similar Compounds:- Artemisinin
- Parthenolide
- Costunolide
- Helenalin
Eigenschaften
Molekularformel |
C22H28O7 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
[(3aR,4R,6Z,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-13-6-5-7-17(12-27-16(4)24)11-19(28-21(25)14(2)8-9-23)20-15(3)22(26)29-18(20)10-13/h7-8,10,18-20,23H,3,5-6,9,11-12H2,1-2,4H3/b13-10+,14-8+,17-7-/t18-,19-,20+/m1/s1 |
InChI-Schlüssel |
ZICYDDNYYSMLNV-ACVBXRCOSA-N |
Isomerische SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/CC1)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |
Kanonische SMILES |
CC1=CC2C(C(CC(=CCC1)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)
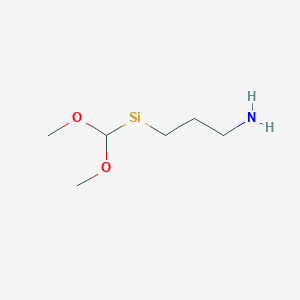
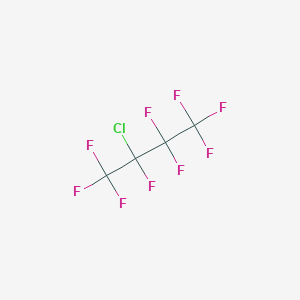
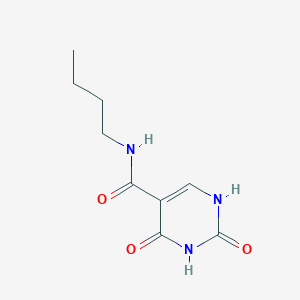


![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)

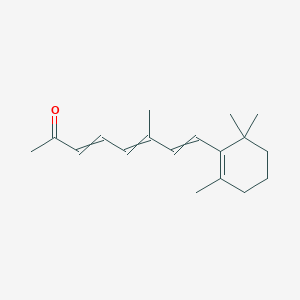
![Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14755838.png)
